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Compound of Interest

Compound Name: Methyl 2-bromopropanoate-d4

Cat. No.: B12401546 Get Quote

An In-depth Technical Guide to Methyl 2-
bromopropanoate-d4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Methyl 2-bromopropanoate-d4. Due to the limited availability of experimental

data for this specific deuterated isotopologue, this guide combines data from its non-deuterated

analogue with predicted properties and a proposed synthesis route. This document is intended

to serve as a valuable resource for researchers utilizing Methyl 2-bromopropanoate-d4 in

drug development, metabolic studies, and as an internal standard in analytical applications.

Core Physical and Chemical Properties
The physical properties of Methyl 2-bromopropanoate-d4 are expected to be very similar to

its non-deuterated counterpart, with the primary difference being its molecular weight.

Table 1: Physical and Chemical Properties
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Property
Value (for non-deuterated
Methyl 2-
bromopropanoate)

Predicted Value (for Methyl
2-bromopropanoate-d4)

Molecular Formula C₄H₇BrO₂ C₄H₃D₄BrO₂

Molecular Weight 167.00 g/mol 171.03 g/mol

Appearance Clear, light yellow liquid Clear, light yellow liquid

Boiling Point 51 °C at 19 mmHg ~51 °C at 19 mmHg

Density 1.497 g/mL at 25 °C
Slightly higher than 1.497 g/mL

at 25 °C

Refractive Index (n20/D) 1.451 ~1.451

Solubility Insoluble in water Insoluble in water

Stability

Stable under normal

conditions. Sensitive to

moisture.

Stable under normal

conditions. Sensitive to

moisture.

Note: Most of the experimental data presented above is for the non-deuterated Methyl 2-

bromopropanoate and should be used as an approximation for the d4 analogue.

Proposed Synthesis and Experimental Protocols
A plausible synthetic route to obtain Methyl 2-bromopropanoate-d4 involves a two-step

process starting from commercially available deuterated propionic acid. The proposed pathway

is as follows:

α-Bromination of Propionic-d5 acid via Hell-Volhard-Zelinsky (HVZ) Reaction: This classic

reaction is used to selectively brominate the α-carbon of a carboxylic acid.[1][2][3]

Esterification of 2-Bromopropanoic-d4 acid: The resulting α-bromo acid is then esterified with

methanol to yield the final product.
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Propionic-d5 acid 2-Bromopropanoic-d4 acid

  1. Br₂, PBr₃ (cat.)
  2. H₂O (workup)

Methyl 2-bromopropanoate-d4
  CH₃OH, H⁺ (cat.)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for Methyl 2-bromopropanoate-d4.

Experimental Protocol: Synthesis of 2-Bromopropanoic-
d4 acid
This protocol is adapted from the well-established Hell-Volhard-Zelinsky reaction for the

bromination of propanoic acid.[4]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping

funnel, place Propionic-d5 acid (1 equivalent) and a catalytic amount of red phosphorus or

phosphorus tribromide (PBr₃).

Addition of Bromine: Slowly add bromine (1.1 equivalents) to the reaction mixture from the

dropping funnel. The reaction is exothermic and should be controlled by external cooling if

necessary.

Reaction: After the addition is complete, gently heat the mixture to reflux for several hours

until the reaction is complete (monitored by TLC or GC).

Workup: Cool the reaction mixture to room temperature. The resulting 2-bromopropionyl-d4

bromide can be directly used in the next step or hydrolyzed by the slow addition of water to

yield 2-bromopropanoic-d4 acid.

Purification: The crude 2-bromopropanoic-d4 acid can be purified by distillation under

reduced pressure.

Experimental Protocol: Esterification to Methyl 2-
bromopropanoate-d4
This is a standard Fischer esterification procedure.
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Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromopropanoic-d4 acid (1

equivalent) in an excess of methanol.

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be

monitored by TLC or GC.

Workup: After the reaction is complete, cool the mixture and remove the excess methanol

under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and

wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The final product, Methyl 2-bromopropanoate-d4, can be purified

by fractional distillation under reduced pressure.

Predicted Spectroscopic Data
The introduction of deuterium atoms will lead to characteristic changes in the NMR and mass

spectra of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Methyl 2-bromopropanoate-d4 is expected to be

significantly simplified compared to its non-deuterated counterpart. The signals

corresponding to the α-proton and the methyl protons on the propionate backbone will be

absent. The only expected signal will be a singlet for the methyl ester protons (-OCH₃) at

approximately 3.7 ppm.

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon, the α-

carbon, the β-carbon, and the methyl ester carbon. The signals for the deuterated carbons (α

and β) will be observed as multiplets due to carbon-deuterium coupling and will have a lower

intensity.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals for the

deuterium atoms at the α and β positions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b12401546?utm_src=pdf-body
https://www.benchchem.com/product/b12401546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
The mass spectrum of Methyl 2-bromopropanoate-d4 will show a molecular ion peak that is 4

mass units higher than the non-deuterated compound. Due to the natural isotopic abundance

of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal

intensity.

Predicted Molecular Ion (M⁺): [C₄H₃D₄⁷⁹BrO₂]⁺ at m/z 170 and [C₄H₃D₄⁸¹BrO₂]⁺ at m/z 172.

The fragmentation pattern is expected to be similar to the non-deuterated analogue, with

fragments containing the deuterated propionate backbone showing a corresponding mass shift.

[C₄H₃D₄BrO₂]⁺˙
m/z 170/172

[C₃H₃D₄BrO]⁺
m/z 139/141

- •OCH₃

[C₂HD₄Br]⁺˙
m/z 111/113

- COOCH₃

[C₃H₃D₄O₂]⁺
m/z 91

- •Br

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Methyl 2-bromopropanoate-d4.

Mandatory Visualizations
Caption: Chemical structure of Methyl 2-bromopropanoate-d4.

Safety Information
Methyl 2-bromopropanoate is a corrosive and flammable liquid. It is harmful if swallowed,

inhaled, or absorbed through the skin. It can cause severe skin and eye burns. All handling

should be performed in a well-ventilated fume hood, and appropriate personal protective

equipment (gloves, safety goggles, lab coat) should be worn. The deuterated analogue is
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expected to have similar toxicological properties. Refer to the Safety Data Sheet (SDS) for the

non-deuterated compound for detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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